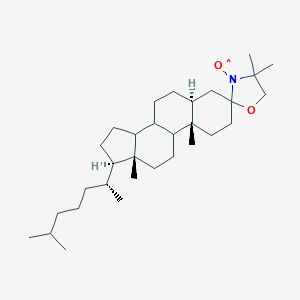
N-(2,6-Dichloro-3-methylphenyl)acetamide
Descripción general
Descripción
Es un derivado de la doxorubicina y se utiliza para tratar varios tipos de cáncer, incluido el cáncer de mama, el cáncer gástrico, el cáncer de ovario, el cáncer de pulmón de células pequeñas y los linfomas . La Farmorubicina funciona interfiriendo con la síntesis y función del ADN, inhibiendo así el crecimiento de las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Farmorubicina se sintetiza a través de una serie de reacciones químicas que comienzan a partir de la daunorubicina. El paso clave implica la epimerización del grupo hidroxilo en la posición 4 'de la parte de azúcar, convirtiendo la daunorubicina en epirubicina . Este proceso generalmente implica el uso de ácidos o bases fuertes en condiciones controladas para lograr la estereoquímica deseada.
Métodos de producción industrial: En entornos industriales, la producción de Farmorubicina implica procesos de fermentación a gran escala utilizando Streptomyces peucetius, una bacteria que produce naturalmente antraciclinas. El caldo de fermentación luego se somete a varios pasos de purificación, incluida la extracción con solventes, la cristalización y la cromatografía, para aislar y purificar la Farmorubicina .
Análisis De Reacciones Químicas
Tipos de reacciones: La Farmorubicina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La Farmorubicina se puede oxidar para formar epirubicinol, un metabolito menos activo.
Reducción: La parte quinona en la Farmorubicina se puede reducir para formar derivados de hidroquinona.
Sustitución: El grupo metoxi en la posición 4 'se puede sustituir con otros grupos funcionales para crear varios análogos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución generalmente involucran nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados:
Oxidación: Epirubicinol.
Reducción: Derivados de hidroquinona.
Sustitución: Varios análogos con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
La Farmorubicina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La Farmorubicina ejerce sus efectos a través de varios mecanismos:
Intercalación del ADN: La Farmorubicina se intercala entre los pares de bases del ADN, interrumpiendo la estructura del ADN e inhibiendo la síntesis de ADN y ARN.
Inhibición de la topoisomerasa II: La Farmorubicina estabiliza el complejo ADN-topoisomerasa II, impidiendo la religación de las hebras de ADN y provocando roturas de las hebras de ADN.
Generación de radicales libres: La Farmorubicina genera radicales libres que causan daño oxidativo a los componentes celulares, incluido el ADN.
Comparación Con Compuestos Similares
La Farmorubicina es similar a otros fármacos antraciclínicos, como la doxorubicina y la daunorubicina. tiene algunas características únicas:
Daunorubicina: La Farmorubicina es un epímero de la daunorubicina, con la principal diferencia siendo la configuración del grupo hidroxilo en la posición 4 '.
Compuestos similares:
- Doxorubicina
- Daunorubicina
- Idarubicina
- Mitoxantrona
La estereoquímica y las propiedades farmacocinéticas únicas de la Farmorubicina la convierten en un fármaco valioso en el tratamiento de varios tipos de cáncer, ofreciendo ventajas en términos de efectos secundarios reducidos y mayor eficacia en ciertos regímenes de quimioterapia .
Propiedades
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKDFKCEXKPCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066249 | |
| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17700-55-9 | |
| Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)











![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)
